B1579907 L-METHIONINE-N-FMOC (13C5; 15N)

L-METHIONINE-N-FMOC (13C5; 15N)

Cat. No.: B1579907
M. Wt: 377.41
Attention: For research use only. Not for human or veterinary use.
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Description

L-METHIONINE-N-FMOC (¹³C₅; ¹⁵N) is a stable isotope-labeled derivative of methionine, where five carbon atoms are replaced with ¹³C and the nitrogen atom with ¹⁵N. Its molecular formula is *¹³C₅H₁₁¹⁵NO₂S, with a molecular weight of 155.17 g/mol (exact mass: 155.064) . The compound is synthesized to ≥98% isotopic purity and is primarily used in advanced research applications such as:

  • Biomolecular NMR spectroscopy: Hyperpolarization studies leverage its dual isotopic labeling for high-sensitivity metabolic flux analysis .
  • Proteomics: Tracking methionine incorporation in peptide synthesis and post-translational modifications .
  • Metabolic tracing: Investigating transamination pathways and glutathione metabolism in cancer cell lines .

Its FMOC (fluorenylmethyloxycarbonyl) group enhances solubility in organic solvents, making it suitable for solid-phase peptide synthesis (SPPS) .

Properties

Molecular Weight

377.41

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Other Isotopologues of L-METHIONINE-N-FMOC

Table 1: Comparison of Isotope-Labeled Methionine-N-FMOC Variants

Compound Name Isotopic Labeling Molecular Weight (g/mol) Purity Key Applications Research Findings
L-METHIONINE-N-FMOC (¹³C₅; ¹⁵N) ¹³C₅ (99%), ¹⁵N (99%) 377.41 98% NMR, proteomics, metabolic tracing Detects futile cycling in transaminase reactions
L-METHIONINE-N-FMOC (¹⁵N) ¹⁵N (98%) 372.39 95% Nitrogen flux studies Limited to single-label tracing; lower sensitivity
L-METHIONINE-N-FMOC (methyl-¹³C) ¹³C₁ (99%) 368.38 98% Methyl group metabolism Identifies methyltransferase activity in MMT/HMT assays
DL-METHIONINE (¹³C₅; ¹⁵N) ¹³C₅ (98%), ¹⁵N (98%) 155.17 98% Broad metabolic studies Used in serum metabolome profiling

Key Observations :

  • Dual labeling (¹³C₅; ¹⁵N) enables simultaneous tracking of carbon and nitrogen fluxes, critical for elucidating transaminase-mediated futile cycles (e.g., glutamate ↔ α-ketoglutarate) .
  • Single-labeled variants (e.g., ¹⁵N-only) lack multiplexing capability and may underestimate metabolic recycling due to unlabeled carbon interference .
  • Methyl-¹³C labeling is niche, primarily used for studying methionine adenosyltransferase (MAT) activity .

Other FMOC-Protected Amino Acids with Isotopic Labels

Table 2: Comparison with FMOC-Amino Acid Derivatives

Compound Name Isotopic Labeling Molecular Weight (g/mol) Purity Applications Distinguishing Features
L-PHENYLALANINE-N-FMOC (¹³C₉; ¹⁵N) ¹³C₉ (99%), ¹⁵N (99%) 397.36 98% Aromatic amino acid metabolism Higher molecular weight; used in phenylketonuria studies
L-GLUTAMIC ACID-N-FMOC (¹³C₅; ¹⁵N) ¹³C₅ (98%), ¹⁵N (98%) 385.34 98% Neurotransmitter studies Detects in-source cyclization artifacts in LC-MS/MS
L-ISOLEUCINE-N-FMOC (¹³C₆; ¹⁵N) ¹³C₆ (97%), ¹⁵N (97%) 383.40 95% Branched-chain amino acid analysis Requires rigorous purification to avoid diastereomer overlap

Key Observations :

  • L-PHENYLALANINE-N-FMOC ’s ¹³C₉ labeling provides superior resolution for tracking aromatic ring metabolism but is less versatile than methionine’s sulfur-containing side chain .
  • L-GLUTAMIC ACID-N-FMOC is prone to in-source cyclization during LC-MS/MS, necessitating careful method optimization .
  • L-METHIONINE-N-FMOC ’s sulfur atom allows unique applications in redox metabolism (e.g., glutathione synthesis) .

Stability and Reactivity Considerations

  • Isotopic Dilution : Dual-labeled methionine (¹³C₅; ¹⁵N) minimizes dilution effects in tracer studies compared to single-labeled analogs .
  • Thermal Stability : FMOC derivatives require storage at -5°C to 5°C to prevent degradation .
  • Metabolic Cross-Talk : In transaminase reactions, ¹³C₅; ¹⁵N labels avoid ambiguity from natural-abundance isotopes, unlike partially labeled compounds .

Research Implications and Limitations

  • Advantages : Dual labeling enhances data accuracy in complex pathways (e.g., TCA cycle, glutathione synthesis) .
  • Limitations : High cost (e.g., $1,270/0.1 g) and specialized handling requirements limit accessibility .
  • Future Directions : Coupling with hyperpolarization techniques (e.g., DNP-NMR) could amplify sensitivity for in vivo imaging .

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